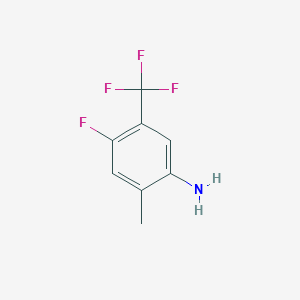

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline

Descripción

Propiedades

IUPAC Name |

4-fluoro-2-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c1-4-2-6(9)5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUHUGDBICPHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-fluoro-2-methyl-5-(trifluoromethyl)benzene, followed by reduction of the nitro group to an amine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

Substitution: Reagents like bromine, chlorine, or nitrating mixtures are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine with both fluoro and trifluoromethyl groups, giving it unique chemical properties. It is used in chemical and pharmaceutical applications because of its stability and reactivity. Aniline derivatives can interact with biological targets, influencing their function and various biochemical pathways, leading to downstream effects at the molecular and cellular levels. Environmental factors such as temperature, pH, and the presence of other compounds can affect its action, efficacy, and stability.

Scientific Research Applications

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline hydrochloride is used in a variety of scientific research applications:

- Chemistry It is used as a building block in the synthesis of complex organic molecules.

- Biology It is employed in the development of fluorescent probes for biological imaging.

- Medicine It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

- Industry It is used in the production of agrochemicals and specialty chemicals.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Potential The compound has been evaluated for its anticancer effects in vitro, showing promising results in inhibiting cell proliferation in certain cancer cell lines. This activity may be linked to its ability to induce apoptosis through modulation of cell signaling pathways.

- Anti-inflammatory Effects Similar fluorinated compounds have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in conditions like arthritis or inflammatory bowel disease.

Enzyme Inhibition

Compounds with trifluoromethyl groups often exhibit enhanced interactions with enzymes, leading to inhibition of specific metabolic pathways. For example, similar compounds have shown increased potency in inhibiting enzymes involved in neurotransmitter uptake.

Receptor Modulation

Its structural features allow for effective binding to various receptors, altering their activity and influencing downstream signaling pathways. This is particularly relevant in studies focusing on G-protein coupled receptors (GPCRs) and ion channels.

Synthesis and Acaricidal Activity

The synthesis and acaricidal activity of phenylpiperazine derivatives against Tetranychus urticae (two-spotted spider mite) has been documented .

Synthesis Process

- 2-fluoro-4-methylaniline is reacted with acetyl chloride to yield N-acetyl 2-fluoro-4-methylaniline, which is treated with chlorosulfonic acid, resulting in 4-fluoro-5-amino-2-methylbenzenesulfonyl chloride .

- The benzenesulfonyl chloride obtained is converted to 4-fluoro-5-amino-2-methylbenzenethiol with a good yield by reducing it with red phosphorus in the presence of a catalytic amount of iodine .

- The benzenethiol derivative is reacted with 2,2,2-trifluoroethyl iodide to give 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline .

- The reaction of with bis(2-chloroethyl)amine hydrochloride is carried out in diethylene glycol monomethyl ether, and the corresponding phenylpiperazine is obtained .

- Trifluoromethanesulfonation of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl] piperazine with trifluoromethansulfonic anhydride in the presence of triethylamine afforded 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and key properties of analogous aniline derivatives:

*Predicted based on substituent effects: Methyl (electron-donating) slightly offsets the acidity from CF₃ and F.

Key Observations:

- Acidity: Ortho-substituted CF₃ anilines (e.g., 2-Fluoro-5-CF₃-aniline) exhibit lower pKa (~1.10) compared to para-substituted derivatives (~2.75) due to proximity to the amino group . The target compound’s methyl group at C2 reduces acidity relative to purely CF₃-substituted analogs.

Actividad Biológica

4-Fluoro-2-methyl-5-(trifluoromethyl)aniline (CAS No. 1804048-71-2) is a fluorinated aromatic amine that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which can significantly influence its chemical properties and biological interactions. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The molecular formula of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline is C8H8F4N, and its structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline has revealed several key areas of interest, including its potential as an antimicrobial agent, its effects on enzyme inhibition, and its role in cancer therapy.

Antimicrobial Activity

Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, the presence of a trifluoromethyl group in related compounds has been linked to increased potency against various microbial strains. In vitro assays demonstrated that 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline displayed significant activity against Gram-positive bacteria, although further studies are needed to quantify this effect.

Enzyme Inhibition

The substitution pattern on the phenyl ring in 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline influences its interaction with specific enzymes. Structure-activity relationship (SAR) studies indicate that the trifluoromethyl group enhances binding affinity to certain targets, potentially leading to improved inhibition rates compared to non-fluorinated analogs. For example, compounds with similar structures have shown increased inhibition of serotonin uptake, suggesting a possible mechanism for antidepressant activity.

Cancer Therapy Potential

Recent research has explored the use of fluorinated compounds in cancer therapy due to their unique pharmacokinetic properties. Preliminary studies indicate that 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline may enhance the efficacy of chemotherapeutic agents by modifying their solubility and bioavailability. In particular, it may serve as a useful scaffold for developing new anticancer drugs.

Case Studies

- Antibacterial Efficacy : In a study examining various fluorinated anilines, 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics, highlighting its potential as an antibacterial agent .

- Enzyme Interaction : A detailed SAR analysis showed that modifications on the phenyl ring significantly affected the compound's ability to inhibit target enzymes involved in neurotransmitter regulation. The fluorinated derivatives were more effective than their non-fluorinated counterparts .

- Cancer Cell Line Studies : In vitro tests on cancer cell lines demonstrated that 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline could enhance the cytotoxic effects of doxorubicin, suggesting a synergistic effect that warrants further exploration in vivo .

Data Tables

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, intermediates like 2-chloro-5-(trifluoromethyl)aniline can react with methyl-fluorophenol derivatives under basic conditions (e.g., K₂CO₃) in solvents like DMF or toluene at 80–110°C . Optimizing reaction time and temperature (e.g., 12–24 hours at 80°C) improves yield, while purification via silica gel chromatography (ethyl acetate/petroleum ether) ensures product purity .

Q. Which spectroscopic techniques are most effective for characterizing 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions and fluorine environments . Mass spectrometry (LCMS) confirms molecular weight (e.g., m/z 223 [M+H]+). Fourier-transform infrared (FT-IR) identifies functional groups like C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹). UV-Vis spectroscopy monitors electronic transitions influenced by the trifluoromethyl group .

Q. How can researchers purify 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline to >95% purity?

- Methodological Answer : After synthesis, crude mixtures are concentrated under reduced pressure. Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents. Column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) isolates the target compound. Recrystallization in hexane/ethyl acetate mixtures further enhances purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline derivatives?

- Methodological Answer : The trifluoromethyl group (-CF₃) acts as a strong electron-withdrawing meta-director, while the methyl group is ortho/para-directing. Computational studies (e.g., Fukui function analysis) predict reactive sites. For example, nitration occurs preferentially at the para position to the -CF₃ group due to electronic effects . Kinetic isotope effects and Hammett plots validate reaction pathways .

Q. How can density functional theory (DFT) predict the biological activity of 4-Fluoro-2-methyl-5-(trifluoromethyl)aniline analogs?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting properties. Molecular docking studies (e.g., AutoDock Vina) simulate binding affinities to enzyme active sites (e.g., cytochrome P450). Solubility parameters (logP) and polar surface area (PSA) predict pharmacokinetic profiles .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for trifluoromethylated anilines in medicinal chemistry?

- Methodological Answer : Comparative SAR analysis of analogs (e.g., 2-(piperidinyl)-5-(trifluoromethyl)aniline vs. pyridinyl derivatives) identifies critical substituent effects. Bioisosteric replacement (e.g., -CF₃ vs. -OCF₃) evaluates metabolic stability. In vitro assays (e.g., enzyme inhibition IC₅₀) paired with X-ray crystallography reveal steric/electronic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.